molecular formula C5H6FN3 B1626288 5-fluoro-N-methylpyrimidin-2-amine CAS No. 163082-52-8

5-fluoro-N-methylpyrimidin-2-amine

Cat. No.: B1626288
CAS No.: 163082-52-8
M. Wt: 127.12 g/mol
InChI Key: DNPBNIAEPZLPGJ-UHFFFAOYSA-N
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Description

5-fluoro-N-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-methylpyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method uses Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high yields and excellent regioselectivity .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of selective fluorination and purification processes are likely employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

5-fluoro-N-methylpyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 5-fluoro-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective fluorination enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-fluoro-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPBNIAEPZLPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472994
Record name (5-Fluoro-pyrimidin-2-yl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163082-52-8
Record name (5-Fluoro-pyrimidin-2-yl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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